molecular formula C9H19NO2 B15310824 Ethyl methyl-L-leucinate

Ethyl methyl-L-leucinate

Cat. No.: B15310824
M. Wt: 173.25 g/mol
InChI Key: DZLOWRBLCHSDMR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl methyl-L-leucinate is an organic compound with the molecular formula C8H17NO2. It is an ester derivative of the amino acid leucine, specifically the ethyl ester of L-leucine. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl methyl-L-leucinate can be synthesized through the esterification of L-leucine with ethanol in the presence of an acid catalyst. One common method involves the reaction of L-leucine with ethanol and hydrochloric acid, resulting in the formation of this compound hydrochloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of trimethylchlorosilane (TMSCl) with methanol has been shown to be an effective method for the esterification of amino acids, including leucine .

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl-L-leucinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Typically requires oxidizing agents, though specific examples are limited.

    Substitution: Various nucleophiles can be used to substitute the amino group.

Major Products Formed

    Hydrolysis: L-leucine and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl methyl-L-leucinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl methyl-L-leucinate involves its conversion to L-leucine in the body. This conversion is facilitated by esterases, which hydrolyze the ester bond, releasing L-leucine and ethanol. L-leucine then participates in various metabolic pathways, including protein synthesis and the regulation of mTOR signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester structure, which may influence its solubility, reactivity, and biological activity compared to other leucine esters. Its dual ester groups (ethyl and methyl) provide distinct properties that can be advantageous in certain applications.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl (2S)-4-methyl-2-(methylamino)pentanoate

InChI

InChI=1S/C9H19NO2/c1-5-12-9(11)8(10-4)6-7(2)3/h7-8,10H,5-6H2,1-4H3/t8-/m0/s1

InChI Key

DZLOWRBLCHSDMR-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)NC

Canonical SMILES

CCOC(=O)C(CC(C)C)NC

Origin of Product

United States

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